methyl 4-(2-methoxy-2-oxoethyl)-2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate
Description
Properties
Molecular Formula |
C18H17N3O5S |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
methyl 4-(2-methoxy-2-oxoethyl)-2-[(1-methylindole-5-carbonyl)amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C18H17N3O5S/c1-21-7-6-10-8-11(4-5-13(10)21)16(23)20-18-19-12(9-14(22)25-2)15(27-18)17(24)26-3/h4-8H,9H2,1-3H3,(H,19,20,23) |
InChI Key |
GWJJMJOHXAEORA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)NC3=NC(=C(S3)C(=O)OC)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Thiazole Core Synthesis via Hantzsch Cyclization
The 1,3-thiazole scaffold is constructed using a modified Hantzsch reaction, which involves the condensation of a thioamide with an α-halo carbonyl compound. For this target molecule, methyl 2-bromoacetoacetate serves as the α-halo ester, reacting with a thiourea derivative to form the thiazole ring. The reaction is conducted in anhydrous toluene at 80–100°C under nitrogen atmosphere, yielding methyl 4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate as the primary intermediate .
Critical parameters include:
-
Solvent selection : Aprotic solvents like toluene or ethyl acetate prevent undesired hydrolysis of the α-halo ester .
-
Temperature control : Elevated temperatures (80–100°C) accelerate cyclization while minimizing side reactions such as oligomerization .
-
Purification : The crude product is crystallized from a non-polar solvent (e.g., cyclohexane) at −10°C to achieve >98% purity .
Synthesis of 1-Methyl-1H-indole-5-carbonyl Chloride
The indole moiety is prepared through a three-step sequence:
-
Methylation of indol-5-amine : Indol-5-amine is treated with methyl iodide in DMF at 60°C, yielding 1-methyl-1H-indol-5-amine with 95% regioselectivity .
-
Oxidation to carboxylic acid : The amine is oxidized using KMnO₄ in acidic medium (H₂SO₄/H₂O), producing 1-methyl-1H-indole-5-carboxylic acid .
-
Conversion to acid chloride : Thionyl chloride (3 equiv) in refluxing dichloromethane (40°C, 4 hours) affords the acyl chloride derivative, isolated via distillation under reduced pressure .
Amide Bond Formation at Thiazole C2 Position
The 2-amino-thiazole intermediate is coupled with 1-methyl-1H-indole-5-carbonyl chloride using a carbodiimide coupling agent. Ethyl dimethylaminopropyl carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane facilitate the reaction at 25°C for 6 hours. The product is isolated by aqueous workup, followed by recrystallization from methanol/isopropanol (1:3) .
Key considerations :
-
Stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine ensures complete conversion .
-
Side products : Urea byproducts from EDC degradation are minimized by maintaining reaction temperatures below 30°C .
Final Esterification and Purification
The methoxycarbonyl group at C5 is introduced via esterification of a carboxylic acid precursor. The intermediate 4-(2-methoxy-2-oxoethyl)-2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylic acid is treated with methanol (5 equiv) and sulfuric acid (0.1 equiv) under reflux for 8 hours. Excess methanol is removed by distillation, and the product is crystallized from ethyl acetate/cyclohexane .
Quality control metrics :
-
Purity : HPLC analysis confirms >99% purity after crystallization .
-
Yield : The overall five-step process achieves a 62–68% yield .
Industrial-Scale Process Considerations
Large-scale production (≥100 kg batches) necessitates modifications for safety and efficiency:
-
Solvent recovery : Toluene and dichloromethane are recycled via fractional distillation, reducing waste by 40% .
-
Catalyst recycling : Chromium-based catalysts from oxidation steps are recovered using ion-exchange resins .
-
Milling : The final product is micronized using a classifier mill to ensure uniform particle size (D90 < 50 μm) .
Chemical Reactions Analysis
Reactivity:
Oxidation: The thiazole ring can undergo oxidation reactions.
Substitution: Nucleophilic substitution reactions occur at the carbonyl and thiazole positions.
Reduction: Reduction of the carbonyl group is feasible.
Common Reagents:
Thionyl chloride: Converts carboxylic acids to acyl chlorides.
Ammonia or amines: Used for amide bond formation.
Hydride reagents (e.g., lithium aluminum hydride): Reduce carbonyl groups.
Major Products:
The primary product is the titled compound, methyl 4-(2-methoxy-2-oxoethyl)-2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Potential as an anticancer agent due to its indole moiety and thiazole ring.
Chemical Biology: Used as a probe to study biological processes.
Industry: May serve as a building block for drug development.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with cellular targets, affecting signaling pathways or enzymatic processes.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key Observations :
Key Observations :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing methyl 4-(2-methoxy-2-oxoethyl)-2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate?
- Methodology : The compound can be synthesized via a multi-step approach involving:
- Step 1 : Condensation of a thiazole precursor (e.g., 2-aminothiazole-4(5H)-one) with 3-formyl-1-methylindole-5-carboxylic acid derivatives under reflux in acetic acid with sodium acetate as a catalyst .
- Step 2 : Subsequent esterification or functionalization of the intermediate using methoxyethyl and carboxylate groups under anhydrous conditions (e.g., DMF as solvent, DMAP as catalyst) .
- Validation : Monitor reaction progress via TLC and purify intermediates via recrystallization (e.g., DMF/acetic acid mixtures) .
Q. How can the purity and structural integrity of this compound be validated during synthesis?
- Methodology : Use a combination of:
- Spectroscopic techniques : IR to confirm carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups; H-NMR for methoxy protons (~3.8 ppm) and indole aromatic protons (~7.0–8.5 ppm) .
- Elemental analysis : Compare calculated vs. experimental C, H, N, and S percentages to confirm stoichiometry .
- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) .
Q. What solvents and conditions are suitable for handling and storing this compound?
- Methodology :
- Solubility : Prefer polar aprotic solvents (DMF, DMSO) or chlorinated solvents (dichloromethane) based on ester and indole moieties .
- Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the ester and carbamate groups .
Advanced Research Questions
Q. How does the electronic environment of the thiazole ring influence reactivity in cross-coupling reactions?
- Methodology :
- Computational analysis : Perform DFT calculations (e.g., Gaussian 16) to map electron density on the thiazole ring, highlighting nucleophilic/electrophilic sites .
- Experimental validation : Conduct Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, K₂CO₃ in DMF/H₂O) to test reactivity at the 4- or 5-position of the thiazole .
Q. What strategies resolve contradictions in biological activity data for thiazole-indole hybrids?
- Methodology :
- Dose-response studies : Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) with standardized concentrations (1–100 µM) to identify non-linear effects .
- Metabolic stability testing : Incubate the compound with liver microsomes to assess if metabolites interfere with activity .
- Structural analogs : Synthesize derivatives (e.g., replacing the methoxyethyl group with a hydroxymethyl group) to isolate structure-activity relationships .
Q. How can computational docking predict binding modes of this compound with biological targets?
- Methodology :
- Target selection : Use databases (PDB, ChEMBL) to identify proteins (e.g., kinases, GPCRs) with structural homology to indole-thiazole targets .
- Docking software : AutoDock Vina or Schrödinger Suite to simulate binding poses, focusing on hydrogen bonds between the carbamate group and catalytic residues .
- Validation : Compare docking scores with experimental IC₅₀ values from enzyme assays .
Q. What experimental designs optimize reaction yields while minimizing by-products?
- Methodology :
- Design of Experiments (DoE) : Apply factorial design (e.g., varying temperature, solvent ratio, catalyst loading) to identify critical parameters .
- In-line analytics : Use flow chemistry with real-time FTIR or MS monitoring to adjust conditions dynamically .
- By-product analysis : Characterize side products via LC-MS and revise reaction pathways (e.g., reducing oxidation by adding antioxidants like BHT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
